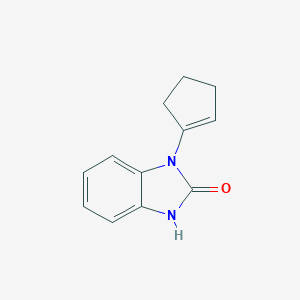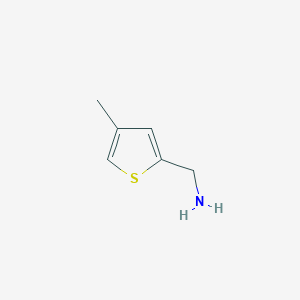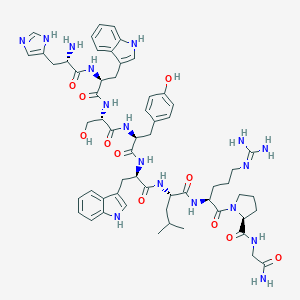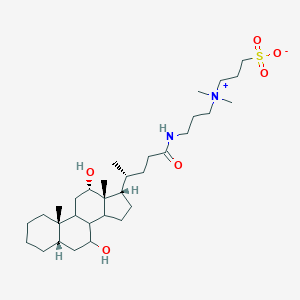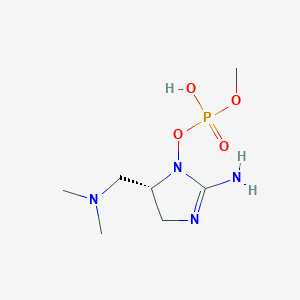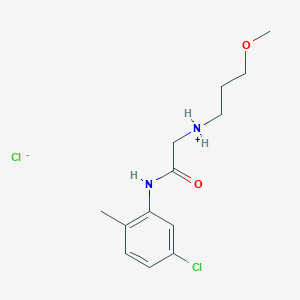
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride, also known as CPMC, is a novel compound that has gained attention in the scientific community for its potential use in various research applications. CPMC is a quaternary ammonium salt that has a unique chemical structure, which makes it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is not fully understood, but it is thought to interact with ion channels by binding to specific sites on the protein. This binding can either enhance or inhibit the activity of the ion channel, depending on the specific channel and the concentration of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride.
Effets Biochimiques Et Physiologiques
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been shown to have a range of biochemical and physiological effects, depending on the specific ion channel being studied. For example, (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been found to enhance the activity of the nicotinic acetylcholine receptor, which is involved in muscle contraction and other physiological processes. (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has also been shown to inhibit the activity of the GABA receptor, which is involved in the regulation of anxiety and other neurological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride in lab experiments is its specificity for certain ion channels. This allows researchers to selectively modulate the activity of specific channels, which can provide valuable insights into their function and regulation. However, one limitation of using (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride. One area of interest is the development of new drugs that target specific ion channels, which could have therapeutic applications in a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride and its effects on different ion channels. Finally, there is potential for the development of new synthetic methods for (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride that could improve its yield and purity.
Méthodes De Synthèse
The synthesis of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride involves a multi-step process that begins with the reaction of 5-chloro-2-methylbenzoyl chloride with N-(3-methoxypropyl)dimethylamine, followed by the reaction of the resulting intermediate with sodium cyanide to form the nitrile. The nitrile is then reduced to the corresponding amine, which is subsequently reacted with chloroacetyl chloride to yield the final product, (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride.
Applications De Recherche Scientifique
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is in the study of ion channels, which are important proteins that regulate the flow of ions across cell membranes. (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been shown to modulate the activity of various ion channels, making it a valuable tool for investigating their function and regulation.
Propriétés
Numéro CAS |
109561-94-6 |
|---|---|
Nom du produit |
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride |
Formule moléculaire |
C13H20Cl2N2O2 |
Poids moléculaire |
307.21 g/mol |
Nom IUPAC |
[2-(5-chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C13H19ClN2O2.ClH/c1-10-4-5-11(14)8-12(10)16-13(17)9-15-6-3-7-18-2;/h4-5,8,15H,3,6-7,9H2,1-2H3,(H,16,17);1H |
Clé InChI |
ITZJAINHPZCEBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-] |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-] |
Synonymes |
(5-chloro-2-methyl-phenyl)carbamoylmethyl-(3-methoxypropyl)azanium chl oride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
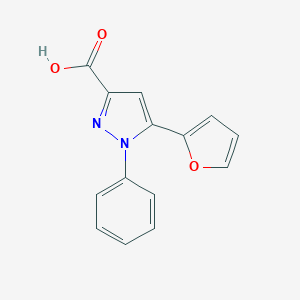



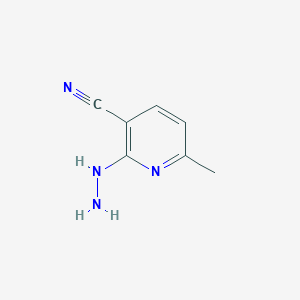
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
